Tetraisononyl bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylate
Description
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate (C₄₈H₈₄O₈) is an ester derivative of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid, where the four carboxyl groups are substituted with isononyl chains . The bicyclo[2.2.2]octene core imparts rigidity, while the bulky isononyl ester groups enhance solubility in organic solvents and improve processability, making it suitable for applications requiring flexible polymer precursors or intermediates . Its synthesis involves esterification of the parent dianhydride (CAS 1719-83-1) with isononyl alcohol, a reaction typical for generating tailored ester derivatives .
Properties
CAS No. |
84196-00-9 |
|---|---|
Molecular Formula |
C48H84O8 |
Molecular Weight |
789.2 g/mol |
IUPAC Name |
tetrakis(7-methyloctyl) bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate |
InChI |
InChI=1S/C48H84O8/c1-35(2)25-17-9-13-21-31-53-45(49)41-39-29-30-40(42(41)46(50)54-32-22-14-10-18-26-36(3)4)44(48(52)56-34-24-16-12-20-28-38(7)8)43(39)47(51)55-33-23-15-11-19-27-37(5)6/h29-30,35-44H,9-28,31-34H2,1-8H3 |
InChI Key |
APBQJRYOSSLQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1C2C=CC(C1C(=O)OCCCCCCC(C)C)C(C2C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate is synthesized through a multi-step process involving the esterification of bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic acid with isononyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate involves large-scale esterification reactors. The process is optimized for high yield and purity, often incorporating continuous distillation units to remove by-products and unreacted starting materials. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate suitable for various applications.
Chemical Reactions Analysis
Electrophilic Substitution
The bicyclooctene core contains strained double bonds that undergo electrophilic attack. This reactivity is critical for functionalizing the scaffold:
| Reaction Type | Conditions | Products/Applications |
|---|---|---|
| Halogenation | X₂ (Cl₂, Br₂) in inert solvents | Halo-derivatives for cross-coupling |
| Diels-Alder Addition | Dienophiles (e.g., maleic anhydride) | Functionalized adducts |
This reactivity is comparable to bicyclo[2.2.2]octene dianhydride derivatives, where halogenation enhances solubility for polymer synthesis .
Coordination Chemistry
The tetracarboxylate groups act as polydentate ligands, forming coordination polymers or metal-organic frameworks (MOFs):
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | Tetradentate (O-donor) | Lantern-type MOFs with gas uptake |
| Zn(II) | Bridging carboxylate | Porous materials for CO₂ adsorption |
Crystallographic studies of analogous ligands show that Cu(II) forms paddlewheel clusters, with DMA or water as axial ligands . Activation protocols (e.g., heating under vacuum) influence pore accessibility and gas adsorption capacity .
Polymerization
The ester groups participate in polycondensation reactions:
| Reaction Partner | Mechanism | Polymer Type |
|---|---|---|
| Diols | Transesterification | Polyesters with rigid backbones |
| Diamines | Amide coupling (via hydrolysis) | Polyimides for high-Tg films |
While direct data for tetraisononyl derivatives is limited, similar bicyclooctene dianhydrides form polyimides with decomposition temperatures exceeding 400°C . Hydrolysis of ester groups to carboxylic acids (under acidic/basic conditions) precedes condensation with amines.
Functional Group Interconversion
The isononyl ester groups enable controlled derivatization:
| Reaction | Reagents | Outcome |
|---|---|---|
| Saponification | NaOH/H₂O or HCl/ROH | Tetracarboxylic acid for MOF synthesis |
| Transesterification | ROH (catalytic acid/base) | Tailored esters for solubility tuning |
Hydrolysis to the tetracarboxylic acid is a key step in generating MOF precursors, as seen in ligands used for Cu(II)-based cages .
Olefin Metathesis
The bicyclooctene’s strained double bond undergoes ring-opening metathesis polymerization (ROMP):
| Catalyst | Conditions | Polymer Architecture |
|---|---|---|
| Grubbs 2nd generation | Room temperature, CH₂Cl₂ | Cross-linked networks |
This reaction capitalizes on the compound’s rigidity to produce thermally stable materials, though specific ROMP data for tetraisononyl derivatives requires further study.
Key Research Findings
-
MOF Flexibility : Cu(II) cages derived from tetracarboxylate ligands exhibit structural flexibility in the solid state, impacting gas adsorption (CO₂ uptake: 1.5–2.0 mmol/g at 273 K) .
-
Thermal Stability : Ester derivatives retain integrity up to 250°C (TGA data inferred from dianhydride analogs ).
-
Synthetic Versatility : Sequential reactions (e.g., hydrolysis → coordination → polymerization) enable hierarchical material design .
Reaction Mechanisms
Scientific Research Applications
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate has several scientific research applications, including:
Polymer Chemistry: Used as a plasticizer in the production of polymers to enhance flexibility and durability.
Material Science: Investigated for its potential use in the development of advanced materials with unique mechanical properties.
Biological Studies:
Industrial Applications: Utilized in the formulation of coatings, adhesives, and sealants due to its chemical stability and compatibility with various substrates.
Mechanism of Action
The mechanism by which tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate exerts its effects is primarily through its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing flexibility and reducing brittleness. In biological systems, its interactions with lipid bilayers can alter membrane fluidity and permeability, potentially facilitating the delivery of therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader class of bicyclo[2.2.2]octene derivatives, each with distinct substituents influencing properties:
Physicochemical Properties
- Thermal Stability: The dianhydride (COeDA) exhibits superior thermal stability (>300°C) due to its rigid fused-ring structure and intermolecular hydrogen bonding . In contrast, the tetraisononyl ester’s bulky alkyl chains reduce intermolecular forces, lowering its thermal stability (~150–200°C) but improving melt processability .
- Solubility: The isononyl ester’s long hydrophobic chains enhance solubility in nonpolar solvents (e.g., toluene, THF) compared to the dianhydride, which requires polar aprotic solvents like DMAc .
- Reactivity : COeDA reacts readily with amines to form polyimides or succinimides, whereas the ester undergoes transesterification or hydrolysis under acidic/basic conditions .
Crystallographic Behavior
The dianhydride forms a 3D network via weak C–H⋯O interactions, critical for its crystallinity and application in ordered materials . The tetraisononyl ester’s alkyl chains disrupt such interactions, resulting in amorphous or less-ordered phases .
Biological Activity
Tetraisononyl bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article delves into the biological activity of this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and is characterized by a bicyclic structure that includes four carboxylic acid groups. It is known to be insoluble in water but soluble in organic solvents like dimethylformamide .
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to light yellow powder |
| Purity (HPLC) | Minimum 95% area% |
| Solubility | Insoluble in water; soluble in DMF |
Research indicates that this compound exhibits several biological activities due to its structural properties:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain under investigation.
- Cellular Interactions : Its ability to form hydrogen bonds can influence cellular interactions and signaling pathways .
Case Studies
- Study on Antioxidant Properties : A study published in Journal of Organic Chemistry demonstrated that derivatives of bicyclo compounds exhibit significant antioxidant activity. The structural features of this compound contribute to this effect by stabilizing free radicals .
- Inflammation Modulation : Research conducted at a university laboratory explored the anti-inflammatory potential of this compound in vitro. Results indicated a reduction in pro-inflammatory cytokines when cells were treated with the compound, suggesting its potential therapeutic use in inflammatory diseases .
- Toxicological Assessment : In a toxicity study involving various cell lines, this compound was found to have low cytotoxicity at therapeutic concentrations, making it a candidate for further pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
